

Application Notes and Protocols for Studying PTP1B Function Using DPM-1001

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Compound of Interest

Compound Name: DPM-1001

Cat. No.: B607195

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Introduction

Protein Tyrosine Phosphatase 1B (PTP1B) is a non-receptor protein tyrosine phosphatase that has been identified as a key negative regulator of insulin and leptin signaling pathways.[1][2] By dephosphorylating the insulin receptor (IR) and its downstream substrate (IRS), as well as the Janus kinase 2 (JAK2) in the leptin pathway, PTP1B plays a critical role in the pathogenesis of type 2 diabetes, obesity, and certain cancers.[3][4] Consequently, inhibition of PTP1B has emerged as a promising therapeutic strategy for these conditions.[5][6]

DPM-1001 is a potent, selective, and orally bioavailable allosteric inhibitor of PTP1B.[7][8] As an analog of trodusquemine (MSI-1436), **DPM-1001** binds to a non-catalytic site on the enzyme, inducing a conformational change that inhibits its activity.[4][9] This allosteric mechanism of inhibition provides a higher degree of selectivity over other protein tyrosine phosphatases.[4] **DPM-1001** has demonstrated anti-diabetic properties in animal models by enhancing insulin and leptin signaling.[7][9]

These application notes provide detailed protocols for utilizing **DPM-1001** to study the function of PTP1B in various experimental settings, including enzymatic assays, cell-based models, and in vivo studies.

Data Presentation

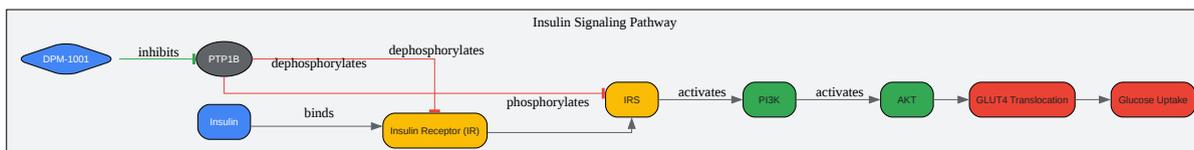
Table 1: In Vitro Efficacy of **DPM-1001**

Parameter	Value	Notes
Target	Protein Tyrosine Phosphatase 1B (PTP1B)	Human recombinant
IC ₅₀	100 nM	Potency is enhanced with a 30-minute pre-incubation. Without pre-incubation, the IC ₅₀ is 600 nM.[8]
Mechanism of Action	Allosteric, Non-competitive Inhibitor	Binds to a site distinct from the active site, offering high selectivity.[4][8]

Table 2: In Vivo Efficacy of **DPM-1001** in a Diet-Induced Obesity Mouse Model

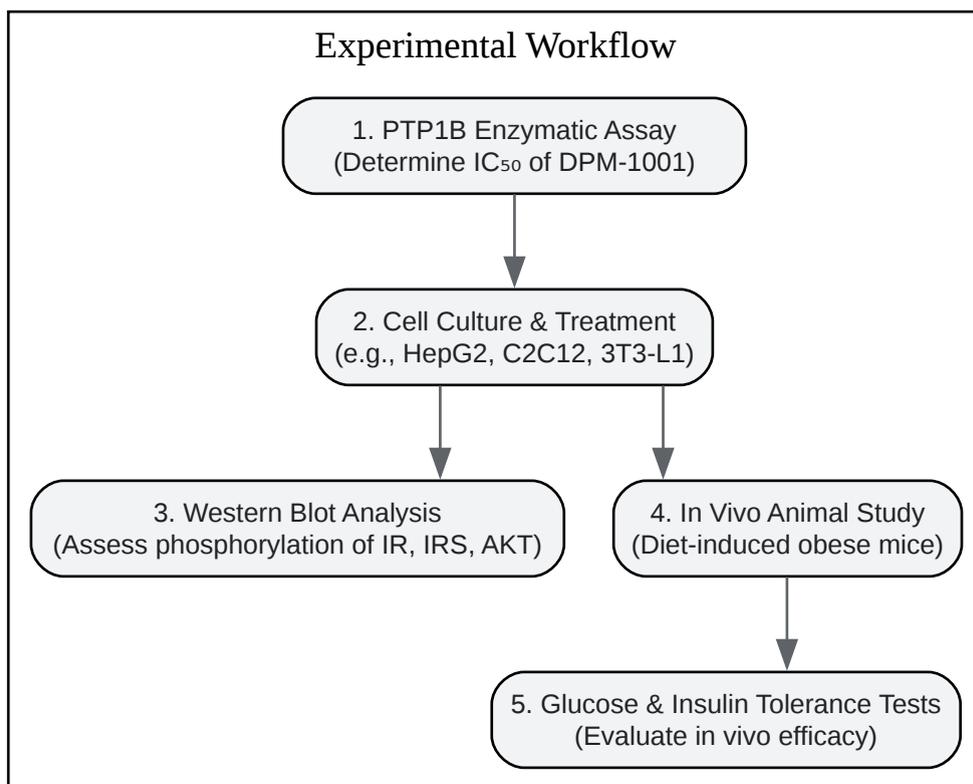
Parameter	Treatment Group	Outcome
Dosage	5 mg/kg, once daily (oral or intraperitoneal)	---
Duration	50 days	---
Body Weight	DPM-1001	5% decrease in body weight. Weight loss initiated within 5 days of treatment and continued for approximately 3 weeks.[8]
Glucose Homeostasis	DPM-1001	Improved glucose tolerance and insulin sensitivity.[8]

Mandatory Visualization



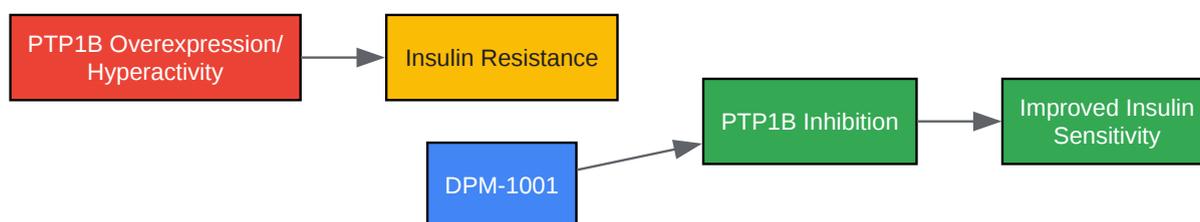
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Caption: Insulin signaling pathway and the inhibitory action of **DPM-1001** on PTP1B.



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Caption: A typical experimental workflow for evaluating **DPM-1001**.



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Caption: Logical relationship between PTP1B activity, **DPM-1001**, and insulin sensitivity.

Experimental Protocols

PTP1B Enzymatic Assay (Colorimetric)

This protocol describes a colorimetric assay to determine the IC_{50} of **DPM-1001** using the substrate p-nitrophenyl phosphate (pNPP).

Materials:

- Recombinant human PTP1B (catalytic domain)
- **DPM-1001**
- pNPP (p-nitrophenyl phosphate)
- Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT
- Stop Solution: 1 M NaOH
- 96-well microplate
- Microplate reader

Procedure:

- Compound Preparation: Prepare a stock solution of **DPM-1001** in DMSO. Perform serial dilutions to create a range of concentrations (e.g., 0.1 nM to 10 μ M).

- Enzyme Preparation: Dilute the recombinant PTP1B enzyme in cold Assay Buffer to the desired concentration.
- Assay Reaction:
 - Add 10 μ L of each **DPM-1001** dilution to the wells of the 96-well plate. Include wells with DMSO only as a negative control and a known PTP1B inhibitor (e.g., sodium orthovanadate) as a positive control.
 - Add 80 μ L of the diluted PTP1B enzyme solution to each well.
 - Pre-incubate the plate at room temperature for 30 minutes to allow for the allosteric inhibition by **DPM-1001** to take effect.[\[8\]](#)
 - Prepare the pNPP substrate solution in Assay Buffer.
 - Initiate the reaction by adding 10 μ L of the pNPP solution to each well.
- Incubation and Measurement:
 - Incubate the plate at 37°C for 30-60 minutes.
 - Stop the reaction by adding 50 μ L of Stop Solution to each well.
 - Read the absorbance at 405 nm using a microplate reader.
- Data Analysis:
 - Calculate the percentage of inhibition for each concentration of **DPM-1001** compared to the DMSO control.
 - Plot the percentage of inhibition against the logarithm of the **DPM-1001** concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Cell-Based Assay: Western Blot for Insulin Signaling

This protocol details the investigation of **DPM-1001**'s effect on the phosphorylation of key proteins in the insulin signaling pathway in a cell-based model.

Materials:

- HepG2 (human liver cancer cell line), C2C12 (mouse myoblast cell line), or 3T3-L1 (mouse fibroblast cell line, differentiated into adipocytes)
- Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
- **DPM-1001**
- Insulin
- Phosphate-buffered saline (PBS)
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- PVDF membrane
- Blocking buffer (e.g., 5% BSA in TBST)
- Primary antibodies: anti-phospho-IR, anti-total-IR, anti-phospho-IRS, anti-total-IRS, anti-phospho-Akt (Ser473), anti-total-Akt
- HRP-conjugated secondary antibodies
- ECL chemiluminescence substrate

Procedure:

- Cell Culture and Treatment:
 - Culture cells to 70-80% confluency.
 - Serum-starve the cells for 4-6 hours.

- Pre-treat the cells with various concentrations of **DPM-1001** (or DMSO vehicle control) for 1-2 hours.
- Stimulate the cells with 100 nM insulin for 15-30 minutes.
- Cell Lysis and Protein Quantification:
 - Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
 - Centrifuge the lysates to pellet cell debris and collect the supernatant.
 - Determine the protein concentration of each lysate using the BCA assay.
- Western Blotting:
 - Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
 - Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with the desired primary antibody overnight at 4°C.
 - Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
- Data Analysis:
 - Quantify the band intensities for the phosphorylated and total proteins.
 - Calculate the ratio of phosphorylated to total protein for each treatment condition to determine the effect of **DPM-1001** on insulin signaling.

In Vivo Animal Study: Glucose and Insulin Tolerance Tests

This protocol outlines the procedure for assessing the in vivo efficacy of **DPM-1001** in a diet-induced obese mouse model.

Materials:

- Male C57BL/6J mice on a high-fat diet
- **DPM-1001**
- Vehicle control (e.g., saline with appropriate solubilizing agents)
- Glucose solution (20% in sterile saline)
- Human insulin
- Glucometer and test strips
- Animal scales

Procedure:

- Animal Acclimation and Treatment:
 - Acclimatize the mice to the housing conditions.
 - Administer **DPM-1001** (5 mg/kg) or vehicle control daily via oral gavage or intraperitoneal injection for the duration of the study (e.g., 50 days).[8]
 - Monitor body weight and food intake regularly.
- Glucose Tolerance Test (GTT):
 - Fast the mice for 6 hours (with access to water).
 - Measure the baseline blood glucose level (t=0) from a tail snip.
 - Administer a glucose solution (2 g/kg body weight) via intraperitoneal injection.
 - Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-injection.

- Insulin Tolerance Test (ITT):
 - Fast the mice for 4-6 hours.
 - Measure the baseline blood glucose level (t=0).
 - Administer human insulin (0.75 U/kg body weight) via intraperitoneal injection.
 - Measure blood glucose levels at 15, 30, 60, and 90 minutes post-injection.
- Data Analysis:
 - Plot the blood glucose levels over time for both GTT and ITT.
 - Calculate the area under the curve (AUC) for the GTT to assess glucose tolerance.
 - Analyze the rate of glucose clearance during the ITT to assess insulin sensitivity.
 - Compare the results between the **DPM-1001** treated group and the vehicle control group using appropriate statistical tests.

Disclaimer: These protocols are intended as a guide. Researchers should optimize the conditions for their specific experimental setup. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

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